REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[OH-].C([N+](CC)(CC)CC)C.[O:14]1[CH:20]2[CH:15]1CC(CC[Si](OC)(OC)OC)[CH2:18][CH2:19]2.C1([Si](OC)(OC)[O:37]C)C=CC=CC=1>C(OCC)(=O)C.O>[C:1]([O:37][CH:19]([CH3:18])[CH2:20][O:14][CH3:15])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
700 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
O1C2CC(CCC21)CC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added dropwise
|
Type
|
STIRRING
|
Details
|
After that, the solution was stirred for 2 hours at 40 degrees C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 35 g of acetic acid, and ethanol
|
Type
|
CUSTOM
|
Details
|
was removed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
To thus-obtained solution
|
Type
|
CUSTOM
|
Details
|
a water layer was separated
|
Type
|
WASH
|
Details
|
An organic layer was washed twice with ultrapure water
|
Type
|
ADDITION
|
Details
|
To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
|
Type
|
CUSTOM
|
Details
|
under a reduced pressure to remove ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[OH-].C([N+](CC)(CC)CC)C.[O:14]1[CH:20]2[CH:15]1CC(CC[Si](OC)(OC)OC)[CH2:18][CH2:19]2.C1([Si](OC)(OC)[O:37]C)C=CC=CC=1>C(OCC)(=O)C.O>[C:1]([O:37][CH:19]([CH3:18])[CH2:20][O:14][CH3:15])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
700 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
O1C2CC(CCC21)CC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added dropwise
|
Type
|
STIRRING
|
Details
|
After that, the solution was stirred for 2 hours at 40 degrees C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 35 g of acetic acid, and ethanol
|
Type
|
CUSTOM
|
Details
|
was removed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
To thus-obtained solution
|
Type
|
CUSTOM
|
Details
|
a water layer was separated
|
Type
|
WASH
|
Details
|
An organic layer was washed twice with ultrapure water
|
Type
|
ADDITION
|
Details
|
To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
|
Type
|
CUSTOM
|
Details
|
under a reduced pressure to remove ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |